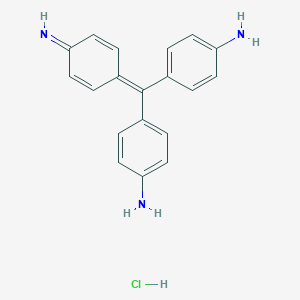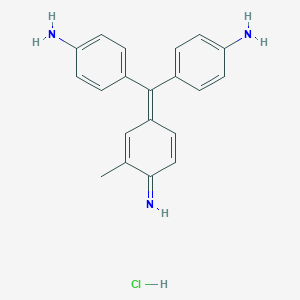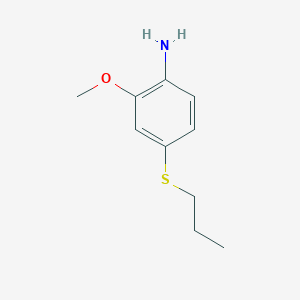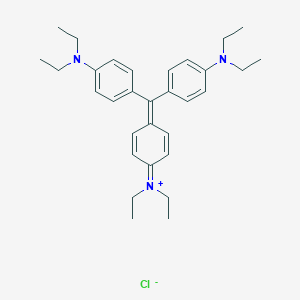
Aluminum phosphate
Overview
Description
Aluminium phosphate is a chemical compound with the empirical formula AlPO₄. It is commonly found in nature as the mineral berlinite and has various synthetic forms. This compound is known for its unique properties and is widely used in different industrial, commercial, and domestic applications .
Mechanism of Action
Target of Action
Aluminum phosphate primarily targets the immune system when used as an adjuvant in vaccines . It interacts with antigen-presenting cells (APCs) and other immune cells, enhancing the immune response . In the context of pesticide use, aluminum phosphide (AlP), which yields phosphine gas upon contact with moisture, targets cellular oxygen utilization .
Mode of Action
This compound interacts with its targets through several mechanisms. As an adjuvant, it enhances immune response through a variety of molecular pathways . The proposed mechanisms include the depot effect, phagocytosis, activation of the pro-inflammatory signaling pathway NLRP3, and host cell DNA release . As a pesticide, phosphine gas produced by AlP inhibits cellular oxygen utilization .
Biochemical Pathways
This compound affects several biochemical pathways. In the immune response, it influences the activation of the NLRP3 inflammasome . In the context of AlP pesticide action, it disrupts cellular respiration by inhibiting oxygen utilization . In plants, aluminum has been shown to affect the high-affinity phosphate transporter PHO84 under low-phosphorus conditions .
Pharmacokinetics
It’s known that aluminum adjuvants can be released into the circulation after injection .
Result of Action
The primary result of this compound’s action as an adjuvant is an enhanced immune response . This is achieved through the activation of various immune cells and the promotion of a stronger response to the antigen present in the vaccine . In the case of AlP pesticide, the result is the inhibition of cellular respiration, leading to cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the effectiveness of AlP as a pesticide is dependent on the presence of moisture, which triggers the release of phosphine gas . In the context of vaccines, the immune response can be influenced by various factors, including the individual’s health status and the presence of other adjuvants .
Biochemical Analysis
Biochemical Properties
Aluminum phosphate participates in biochemical reactions, particularly in the context of phosphorus absorption under acidic conditions . It interacts with various enzymes and proteins, influencing their function and contributing to the overall biochemical processes within the organism .
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the presence of other biochemical factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can alter the function of these molecules and influence the overall biochemical environment within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on the specific biochemical context. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium phosphate can be synthesized through several methods. The most common method involves the reaction of aluminium sulfate with phosphoric acid. The process includes the following steps :
- Aluminium sulfate (Al₂(SO₄)₃) reacts with phosphoric acid (H₃PO₄) under controlled conditions.
- The resulting solution is filtered to remove impurities.
- Upon cooling, crystalline aluminium phosphate precipitates out of the solution, which can be collected and dried for use.
Industrial Production Methods: In industrial settings, aluminium phosphate is often prepared by exposing soluble aluminium salts to alkaline conditions. This process involves the formation of hydrated aluminium orthophosphate .
Chemical Reactions Analysis
Types of Reactions: Aluminium phosphate undergoes various chemical reactions, including:
Reaction with Hydrochloric Acid: Aluminium phosphate reacts with hydrochloric acid to form phosphoric acid and aluminium trichloride: [ \text{AlPO₄} + 3\text{HCl} \rightarrow \text{AlCl₃} + \text{H₃PO₄} ]
Reaction with Magnesium Chloride: It reacts with magnesium chloride to form magnesium phosphate and aluminium trichloride: [ 2\text{AlPO₄} + 3\text{MgCl₂} \rightarrow \text{Mg₃(PO₄)₂} + 2\text{AlCl₃} ]
Common Reagents and Conditions: The reactions typically involve acids like hydrochloric acid and salts like magnesium chloride under controlled conditions .
Major Products: The major products formed from these reactions include phosphoric acid, aluminium trichloride, and magnesium phosphate .
Scientific Research Applications
Aluminium phosphate has a wide range of applications in scientific research, including :
Chemistry: Used as a catalyst and catalyst carrier in various refining processes.
Biology: Employed as an adjuvant in vaccines to enhance immune response.
Medicine: Utilized in antacids to neutralize excess stomach acid.
Industry: Applied in ceramics, glass manufacturing, refractory materials, and insulating compositions.
Comparison with Similar Compounds
Aluminium Hydroxide (Al(OH)₃): Another commonly used adjuvant in vaccines.
Aluminium Silicate (Al₂SiO₅): Used in ceramics and as a refractory material.
Comparison: Aluminium phosphate is unique due to its specific framework structure composed of alternating AlO₄ and PO₄ tetrahedra, which gives it distinct properties compared to other aluminium compounds .
Properties
| Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. | |
CAS No. |
7784-30-7 |
Molecular Formula |
AlH3O4P |
Molecular Weight |
124.977 g/mol |
IUPAC Name |
aluminum;phosphate |
InChI |
InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
VGCXJFJOOIQMHR-UHFFFAOYSA-N |
SMILES |
O=P12O[Al](O1)O2 |
Canonical SMILES |
OP(=O)(O)O.[Al] |
density |
2.56 g/cm³ |
melting_point |
>1500 °C |
| 7784-30-7 | |
physical_description |
Aluminum phosphate, solution appears as a colorless liquid. Insoluble in water. Corrosive to metals and tissue. Other Solid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals; Dry Powder White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] WHITE CRYSTALLINE POWDER. |
Pictograms |
Corrosive; Irritant |
solubility |
Solubility in water: none |
Synonyms |
aluminum monophosphate aluminum phosphate aluminum phosphate (3:1) aluminum phosphate (3:2) aluminum phosphate dihydrate Phosphalugel |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





































Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





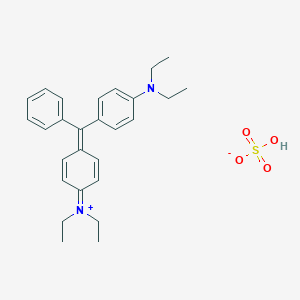

![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)

